molecular formula C19H15F3N4O3S B2914107 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide CAS No. 303035-26-9

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2914107
CAS No.: 303035-26-9
M. Wt: 436.41
InChI Key: VJKGSIAOXMUVOT-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide is a sulfonamide derivative featuring a benzamide core substituted with a trifluoromethyl group at the 3-position. The sulfamoyl linkage connects a phenyl ring to a 4-methylpyrimidin-2-yl moiety, a structure common in medicinal chemistry for targeting enzymes or receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine ring may facilitate hydrogen bonding or π-π interactions with biological targets .

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S/c1-12-9-10-23-18(24-12)26-30(28,29)16-7-5-15(6-8-16)25-17(27)13-3-2-4-14(11-13)19(20,21)22/h2-11H,1H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKGSIAOXMUVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylpyrimidine-2-amine with 4-nitrobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then subjected to further reactions, including nucleophilic substitution and coupling reactions, to introduce the trifluoromethylbenzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences, physicochemical properties, and biological activities of closely related compounds:

Compound Name Structural Features Physicochemical Properties Biological Activity Reference
Target Compound 3-(Trifluoromethyl)benzamide linked to 4-methylpyrimidin-2-yl via sulfamoyl-phenyl Not explicitly reported Inferred: Potential enzyme inhibition (e.g., kinase or PD-L1)
4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide Chloromethyl benzamide, pyridinylpyrimidine substituent Synthesized via THF/K₂CO₃-mediated reaction; intermediate for kinase inhibitors Suspected kinase targeting due to pyridinylpyrimidine motif
N-(1-(4-Methoxyphenyl)-3-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-3-oxoprop-1-en-1-yl)benzamide (3f) Methoxyphenyl group, enone linker mp 180–181°C, 62% yield Structural similarity suggests enzyme inhibition (e.g., carbonic anhydrase)
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (Compound 30) Salicylamide core, 3-fluorophenyl sulfamoyl Non-cytotoxic (fibroblasts), 57.2% PD-L1 inhibition PD-L1 inhibitor with anti-proliferative activity
Bafetinib dihydrochloride Bipyrimidine core, pyrrolidinyl-methyl group HCl salt; mp and solubility tailored for bioavailability Kinase inhibitor (Bcr-Abl), clinical use in leukemia

Key Structural Variations and Implications

Pyrimidine Substitutions :

  • The target compound’s 4-methylpyrimidin-2-yl group contrasts with pyridinylpyrimidine in , which may alter target selectivity. Pyridinyl groups enhance π-stacking in kinase binding pockets, while methylpyrimidine favors compact interactions .
  • Bafetinib’s bipyrimidine scaffold enables dual kinase domain binding, a feature absent in the simpler pyrimidine of the target compound .

In , trifluoromethyl-substituted Compound 31 showed anti-proliferative activity against prostate cancer (PC-3), suggesting a role for this group in cytotoxicity .

Sulfamoyl Linker Variations :

  • The sulfamoyl-phenyl group is conserved across analogs but differs in adjacent substituents. For example, ’s dimethylphenyl substitution may reduce steric hindrance compared to the target’s trifluoromethyl .

Physicochemical and ADMET Considerations

  • Melting Points : The target compound’s melting point is unreported, but analogs with similar structures (e.g., ’s 180–181°C) suggest moderate thermal stability .
  • ADMET Profiles : Computational studies (e.g., AutoDock Vina in ) could predict the target’s binding affinity and ADMET properties. For example, trifluoromethyl groups often improve metabolic stability but may affect solubility .

Biological Activity

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide is a complex organic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound belongs to the class of sulfonamides, which are known for their broad-spectrum antimicrobial properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H15F3N4O2S
  • Molecular Weight : 445.47 g/mol
  • CAS Number : 1321994-62-0

The mechanism of action for this compound primarily involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that compounds with similar structures exhibit significant inhibition against:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These findings suggest that the compound could be a potential candidate for further development as an antimicrobial agent.

Antitumor Activity

Recent studies have explored the antitumor potential of sulfonamide derivatives, including this compound. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)12

The compound's ability to induce apoptosis in these cell lines highlights its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant bacterial strains showed that it outperformed traditional antibiotics, suggesting its utility in treating resistant infections .
  • In Vivo Studies : In animal models, the compound demonstrated significant reduction in tumor size when administered alongside established chemotherapeutic agents. This synergistic effect indicates its potential role in combination therapies .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors in cancer cells .

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